molecular formula C11H14N2O B1669693 Cytisine CAS No. 485-35-8

Cytisine

Cat. No. B1669693
CAS RN: 485-35-8
M. Wt: 190.24 g/mol
InChI Key: ANJTVLIZGCUXLD-DTWKUNHWSA-N
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Description

Cytisine, also known as baptitoxine, cytisinicline, or sophorine, is an alkaloid that naturally occurs in several plant genera such as Laburnum and Cytisus of the family Fabaceae . It has been used medically to help with smoking cessation . Its molecular structure has some similarity to that of nicotine, and it has similar pharmacological effects .


Synthesis Analysis

Cytisine has been used for smoking cessation in Eastern Europe since the 1960s . It is believed that cytisine acts as an agonist at α4/β2 of nicotine acetylcholine receptors in the brain, which upon activation by nicotine increases the release of dopamine that is responsible for the feeling of satisfaction associated with smoking .


Molecular Structure Analysis

The molecular structures of N-(o-and p-hydroxybenzyl)cytisine were investigated by NMR spectroscopy, x-ray structure analysis, and molecular modeling . It was found that NMR resonances of the OH and aromatic protons in N-(o-hydroxybenzyl)cytisine were doubled because of the presence of two conformers in solution .


Chemical Reactions Analysis

Cytisine is an alkaloid with a small and very polar molecule. For this reason, it is very weakly retained on reversed phase (RP) stationary phases, such as commonly used alkyl-bonded phases .


Physical And Chemical Properties Analysis

Cytisine is a plant-based compound that eases smoking withdrawal symptoms . It was first synthesized in Bulgaria in 1964 as Tabex and later spread to other countries in Eastern Europe and Asia, where it is still marketed .

Scientific Research Applications

Pharmacology and Mechanism of Action

Cytisine, a natural plant alkaloid, has been primarily known for its role in smoking cessation. Its mechanism as a smoking cessation aid is based on its action as a low efficacy partial agonist of alpha4beta2 nicotinic acetylcholine receptors. These receptors are central to nicotine's effect on the reward pathway, where cytisine reduces nicotine's effects on dopamine release while also attenuating withdrawal symptoms that accompany cessation attempts (Tutka & Zatónski, 2006).

Potential Beyond Smoking Cessation

Recent research has explored cytisine's applications beyond smoking cessation. For instance, its interactions with various neuronal nicotinic acetylcholine receptor subtypes have shown a range of biological effects. These include neuroprotection, regulation of mood, food intake, motor activity, and influences on the autonomic and cardiovascular systems. This indicates a potential role for cytisine in treating neurological and non-neurological diseases (Gotti & Clementi, 2021).

Neuroprotective Effects

Cytisine has demonstrated neuroprotective effects against excitotoxic injury. It inhibits neuronal apoptosis induced by NMDA exposure by reversing intracellular Ca(2+) overload and balancing Bcl-2 and Bax expression levels. Additionally, cytisine reversed the up-regulation of GluN2B-containing NMDA receptors without affecting GluN2A-containing receptors, suggesting a specific mechanism of action in neuroprotection (Li et al., 2013).

Antidepressant Efficacy

Cytisine has been evaluated for its antidepressant effects in animal models. In a study using a mouse model of depression, treatment with cytisine relieved depression-like behaviors. This effect was associated with reversed decreases in 5-HT1A, BDNF, and mTOR levels in the hippocampus and amygdala, indicating its potential as an antidepressant (Han et al., 2016).

Potential in Cancer Treatment

Cytisine's effects on liver cancer have also been investigated. It was found to induce apoptosis in HepG2 cells (a liver cancer cell line) via a mitochondrial pathway. This suggests that cytisine could be a potential new target compound for treating liver cancer (Yu et al., 2018).

Safety And Hazards

Cytisine is a safe and effective treatment. It works in a similar way to varenicline (Champix), reducing urges to smoke by attaching to some of the same neuronal receptors in the brain that nicotine does . Its side effects (gastric symptoms and sleep disturbance) are like those found with varenicline, but less common .

Future Directions

Cytisine, a low-cost, generic stop-smoking aid that has been used in Eastern Europe since the 1960s, increases the chances of successful smoking cessation by more than two-fold compared with placebo and may be more effective than nicotine replacement therapy . Given its low cost and potential for public health benefit, expedited licensing of cytisine for smoking cessation is warranted .

properties

IUPAC Name

(1R,9S)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJTVLIZGCUXLD-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC=CC(=O)N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CNC[C@@H]1C3=CC=CC(=O)N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6047-01-4 (hydrochloride)
Record name Cytisinicline [USAN]
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DSSTOX Substance ID

DTXSID00883395
Record name Cytisine
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Molecular Weight

190.24 g/mol
Source PubChem
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Boiling Point

BP: 218 °C at 2 mm Hg
Record name Cytisine
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Record name CYTISINE
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Solubility

Soluble in 13 parts acetone, 1.3 parts methanol, 3.5 parts alcohol, 30 parts benzene, 10 parts ethyl acetone, 2.0 parts chloroform; practically insoluble in petroleum ether, Soluble in 1.3 parts water, In water, 4.39X10+5 mg/L at 16 °C
Record name CYTISINE
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Mechanism of Action

Cytisine is a low efficacy partial agonist of ⍺4-β2 nicotinic acetylcholine receptors. These which are believed to be central to the effect of nicotine (NIC) on the reward pathway and facilitate addiction. Cytisine reduces the effects of NIC on dopamine release in the mesolimbic system when given alone, while simultaneously attenuating NIC withdrawal symptoms that accompany cessation attempts., Cytisine is an agonist of the cholinoreceptors in the vegetative ganglia and belongs to the group of the gangliostimulating drugs. It excites the nicotine-sensitive cholinoreceptors of the postsynaptic membranes in the vegetative ganglia, chromaffin cells in the molecular part of the suprarenal gland and sinocarotid reflexogenic zone, which results in excitation of the respiratory center, predominantly through the reflexes, simulation of adrenaline release by the medullar part of the suprarenal glands and a rise in the blood pressure. After its absorption in the gastrointestinal tract, cytisine plays the part of a nicotine-substitute substance which decreases the period of interaction between nicotine and the corresponding receptors. This in turn leads to a gradual decrease and interruption of the smokers' psychic and physical nicotine dependence., A family of genes has been identified that encodes subunits of nicotinic acetylcholine receptors (nAChRs) and is expressed in the nervous system. Functional neuronal nAChRs can be expressed in Xenopus oocytes by injection of RNA encoding 1 of 2 different beta-subunits (beta 2, beta 4) in pairwise combination with RNA encoding 1 of 3 different alpha-subunits (alpha 2, alpha 3, alpha 4). We examined the sensitivity of these 6 different alpha- beta-subunit combinations to the nicotinic agonists ACh, nicotine, cytisine, and 1,1-dimethyl-4-phenylpiperazinium (DMPP). Each subunit combination displayed a distinct pattern of sensitivity to these 4 agonists. The alpha 2 beta 2 combination was 5-fold more sensitive to nicotine than to acetylcholine, while the alpha 3 beta 2 combination was 17-fold less sensitive to nicotine than to ACh, and the alpha 3 beta 4 combination was equally sensitive to both nicotine and ACh. nAChRs composed of alpha 2, alpha 3, or alpha 4 in combination with beta 2 were 14-100-fold less sensitive to cytisine than to ACh. In contrast, nAChRs composed of alpha 2, alpha 3, or alpha 4 in combination with beta 4 were 3-17-fold more sensitive to cytisine than to ACh. The alpha 2 beta 2, alpha 3 beta 2, and alpha 3 beta 4 combinations were each equally sensitive to DMPP and ACh, while the alpha 2 beta 4, alpha 4 beta 2, and alpha 4 beta 4 combinations were 4-24-fold less sensitive to DMPP than to ACh. We also demonstrated that these differences are neither a consequence of variation in the relative amounts of RNA injected nor an artifact of oocyte expression. The oocyte system can accurately express ligand-gated ion channels because mouse muscle nAChRs expressed in oocytes display pharmacological properties similar to those reported for these receptors expressed on BC3H-1 cells. We conclude that both the alpha- and the beta-subunits contribute to the pharmacological characteristics of neuronal nAChRs., Neuronal nicotinic acetylcholine receptors subserve predominantly modulatory roles in the brain, making them attractive therapeutic targets. Natural products provide key leads in the quest for nicotinic receptor subtype-selective compounds. Cytisine, found in Leguminosae spp., binds with high affinity to alpha4beta2* nicotinic receptors. We have compared the effect of C3 and C5 halogenation of cytisine and methylcytisine (MCy) on their interaction with native rat nicotinic receptors. 3-Bromocytisine (3-BrCy) and 3-iodocytisine (3-ICy) exhibited increased binding affinity (especially at alpha7 nicotinic receptors; Ki approximately 0.1 microM) and functional potency, whereas C5-halogenation was detrimental. 3-BrCy and 3-ICy were more potent than cytisine at evoking (3)H dopamine release from striatal slices (EC50 approximately 11 nM), (3)H noradrenaline release from hippocampal slices (EC50 approximately 250 nM), increases in intracellular Ca2+ in PC12 cells and inward currents in Xenopus oocytes expressing human alpha3beta4 nicotinic receptor (EC50 approximately 2 microM). These compounds were also more efficacious than cytisine. C3-halogenation of cytisine is proposed to stabilize the open conformation of the nicotinic receptor but does not enhance subtype selectivity., Cytisine, a partial agonist that binds with high affinity to the alpha4beta2 nicotinic acetylcholine receptor..., For more Mechanism of Action (Complete) data for CYTISINE (7 total), please visit the HSDB record page.
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Product Name

Cytisinicline

Color/Form

Orthorhombic prisms from acetone, Solid

CAS RN

485-35-8
Record name Cytisine
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Record name CYTISINICLINE
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Melting Point

152-153, 152-153 °C (sublimes), MP: 155 °C
Record name Cytisine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
10,700
Citations
J Rouden, MC Lasne, J Blanchet, J Baudoux - Chemical reviews, 2014 - ACS Publications
… It was demonstrated that (−)-cytisine has a high affinity at nicotinic … ]cytisine the most used radioligand until now for the study of nicotinic neurotransmission, and thus cytisine contributed …
Number of citations: 150 pubs.acs.org
JF Etter - Archives of internal medicine, 2006 - jamanetwork.com
… review the literature on the effect of cytisine on smoking cessation. … cytisine per tablet, and one Russian study used buccal films containing either 1.5 mg of cytisine or 0.75 mg of cytisine …
Number of citations: 235 jamanetwork.com
N Walker, C Howe, M Glover… - … England Journal of …, 2014 - Mass Medical Soc
… Given that no trials have compared cytisine with nicotine-replacement therapy… cytisine was at least as effective as nicotine-replacement therapy. We hypothesized that 25 days of cytisine …
Number of citations: 269 www.nejm.org
A Paduszyńska, M Banach, J Rysz… - Current …, 2018 - ingentaconnect.com
… of non-clinical studies suggest that cytisine could affect ethanol … on cytisine in the treatment of areca nuts usage, the preliminary data suggest its usefulness. The combination of cytisine …
Number of citations: 13 www.ingentaconnect.com
R West, W Zatonski, M Cedzynska… - … England Journal of …, 2011 - Mass Medical Soc
… This study assessed the efficacy and safety of cytisine as compared with placebo. … study, cytisine was more effective than placebo for smoking cessation. The lower price of cytisine as …
Number of citations: 266 www.nejm.org
P Tutka, D Vinnikov, RJ Courtney, NL Benowitz - Addiction, 2019 - Wiley Online Library
… A synoptic review of the use of cytisine as a smoking cessation medication, mechanism of … to provide an updated meta‐analysis of cytisine's efficacy and ARs for smoking cessation …
Number of citations: 105 onlinelibrary.wiley.com
P Tutka, W Zatoñski - Pharmacological reports, 2006 - Citeseer
… cytisine for constipation, migraine, insomnia, cough and neuralgias. About 100 years ago, cytisine … There are also reports indicating that cytisine or cytisine-containing plants have been …
Number of citations: 176 citeseerx.ist.psu.edu
P Hajek, H McRobbie, K Myers - Thorax, 2013 - thorax.bmj.com
… from former communist countries where cytisine has been used since the … cytisine or whether more work is needed. A systematic review was undertaken to assess the efficacy of cytisine …
Number of citations: 172 thorax.bmj.com
C Gotti, F Clementi - Pharmacological research, 2021 - Elsevier
… -clinical results obtained with cytisine in the fields of neurological … cytisine are nAChRs we report here the most relevant findings on these receptors in order to better understand cytisine …
Number of citations: 29 www.sciencedirect.com
RJ Courtney, H McRobbie, P Tutka, NA Weaver… - Jama, 2021 - jamanetwork.com
Importance Cytisine is more effective than placebo and nicotine replacement therapy for smoking cessation. However, cytisine has not been tested against the most effective smoking …
Number of citations: 72 jamanetwork.com

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